
1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents
Méthodes De Préparation
The synthesis of 1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the 2-position, forming 4-chloro-2-nitroaniline.
Coupling Reaction: The nitroaniline derivative is then coupled with 2-methoxyphenylpiperazine under appropriate conditions to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating its effects on various biological pathways and molecular targets.
Chemical Research: It serves as a model compound for studying the reactivity and properties of piperazine derivatives.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The exact pathways and targets may vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects.
Comparaison Avec Des Composés Similaires
1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Chlorophenyl)-4-(2-methoxyphenyl)piperazine: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(4-Nitrophenyl)-4-(2-methoxyphenyl)piperazine: Lacks the chloro group, which may affect its chemical properties and applications.
1-(4-Chloro-2-nitrophenyl)piperazine: Lacks the methoxyphenyl group, which may influence its pharmacological profile.
The presence of the chloro, nitro, and methoxy groups in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C17H18ClN3O3 |
|---|---|
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
1-(4-chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H18ClN3O3/c1-24-17-5-3-2-4-15(17)20-10-8-19(9-11-20)14-7-6-13(18)12-16(14)21(22)23/h2-7,12H,8-11H2,1H3 |
Clé InChI |
LZSGVYRVXQSGAA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


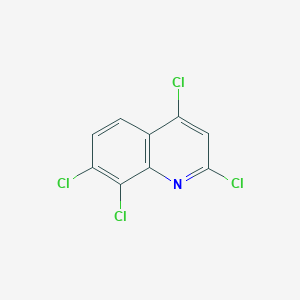
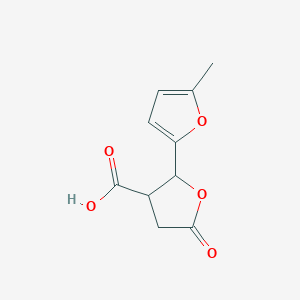

![3-Amino-2-(o-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11791829.png)
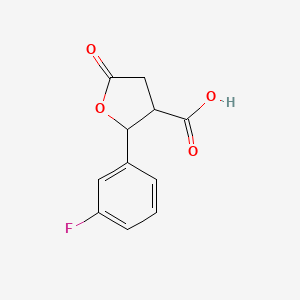



![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one](/img/structure/B11791860.png)
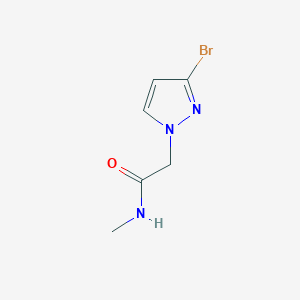
![2-Chlorobenzo[d]oxazole-6-carbonitrile](/img/structure/B11791866.png)

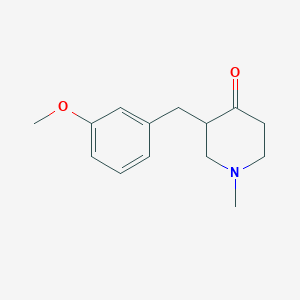
![Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791897.png)
